molecular formula C13H19NO3 B5351611 2,4-diethoxy-N-ethylbenzamide

2,4-diethoxy-N-ethylbenzamide

Cat. No.: B5351611
M. Wt: 237.29 g/mol
InChI Key: FCOBPYFLSYLVQV-UHFFFAOYSA-N
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Description

2,4-Diethoxy-N-ethylbenzamide is an organic compound with the molecular formula C13H19NO3. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two ethoxy groups attached to the benzene ring at positions 2 and 4, and an ethyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethoxy-N-ethylbenzamide typically involves the condensation of 2,4-diethoxybenzoic acid with ethylamine. This reaction can be catalyzed by various agents, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . The reaction is carried out under mild conditions, making it an eco-friendly and efficient method.

Industrial Production Methods

In industrial settings, the production of benzamides, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may utilize catalysts to enhance the reaction rate and yield. The use of ultrasonic irradiation and green catalysts is gaining popularity due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxy-N-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 2,4-Diethoxybenzoic acid.

    Reduction: 2,4-Diethoxy-N-ethylamine.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2,4-Diethoxy-N-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-ethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxy-N-ethylbenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-Diethoxy-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2,4-Diethoxy-N-ethylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of an ethyl group on the amide nitrogen. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2,4-diethoxy-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-14-13(15)11-8-7-10(16-5-2)9-12(11)17-6-3/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOBPYFLSYLVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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